molecular formula C8H5BrF2O3 B8238228 CID 131338984

CID 131338984

Cat. No.: B8238228
M. Wt: 267.02 g/mol
InChI Key: BZLHJJPRSLMKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 131338984 is a useful research compound. Its molecular formula is C8H5BrF2O3 and its molecular weight is 267.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-4,5-difluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c1-14-8(13)3-2-4(10)6(11)5(9)7(3)12/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLHJJPRSLMKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 131338984?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population/Problem: "What are the structural properties of this compound that influence its reactivity?"
  • Intervention: "How does solvent polarity affect the synthesis yield of this compound?"
  • Outcome: "Determine optimal conditions for high-purity synthesis."
    Refine the question iteratively using peer feedback to ensure specificity and relevance .

Q. What are key considerations in designing experiments for synthesizing this compound?

  • Methodological Answer :

Define objectives : Specify yield, purity, or mechanistic insights.

Select methods : Choose between reflux, catalysis, or green chemistry approaches based on literature gaps.

Replication plan : Include control groups and triplicate runs to ensure reproducibility.

Resource allocation : Balance cost, time, and safety (e.g., hazardous reagents).
Refer to journal guidelines (e.g., Medicinal Chemistry Research) for detailed experimental reporting standards .

Q. How to conduct an effective literature review for this compound research?

  • Methodological Answer :

  • Step 1 : Use databases like PubMed, Reaxys, and Google Scholar with keywords: "this compound synthesis," "spectral data," "applications."
  • Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries.
  • Step 3 : Create a matrix to compare methods, results, and gaps (example below):
StudySynthesis MethodYield (%)Purity (%)Key Limitation
AReflux7895High solvent use
BCatalytic9298Costly catalyst
  • Step 4 : Identify contradictions (e.g., conflicting solubility data) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, XRD).
  • Contextual analysis : Compare experimental conditions (e.g., temperature, pH) across studies.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies.
  • Case example : If Study A reports lower catalytic efficiency than Study B, re-examine catalyst concentration or reaction time .

Q. What methodologies optimize the synthesis and characterization of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent ratio).
  • Advanced characterization : Employ LC-MS for purity analysis and DFT calculations to predict reactivity.
  • Process optimization : Compare batch vs. flow synthesis for scalability.
  • Example workflow :

Pilot study to identify critical factors.

Full factorial design to model interactions.

Validation runs with <5% error margin .

Q. How to integrate interdisciplinary approaches in this compound research?

  • Methodological Answer :

  • Collaborative frameworks : Combine chemical synthesis with computational modeling (e.g., molecular docking) or toxicology assays.
  • Data integration : Use tools like KNIME or Python to merge spectral data with bioactivity results.
  • Ethical alignment : Ensure compliance with safety protocols and open-data standards when sharing findings .

Data Presentation and Compliance

Q. How to ensure reproducibility in this compound research?

  • Methodological Answer :

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Metadata : Include exact instrument settings (e.g., NMR frequency, column type in HPLC).
  • Code sharing : Upload analysis scripts (e.g., R or Python) to repositories like GitHub .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.